Zirconium hydroxide

Descripción general

Descripción

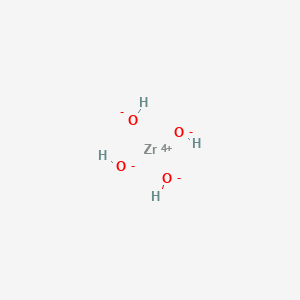

Zirconium (IV) hydroxide, often referred to as hydrous zirconia, is an ill-defined material or family of materials variously described as ZrO2·nH2O and Zr(OH)4·nH2O . It is a white solid with low solubility in water . These materials are widely employed in the preparation of solid acid catalysts .

Synthesis Analysis

Zirconium hydroxides are synthesized via heterophase conversion of zirconium halides and nitrates . A typical precursor is zirconium oxychloride . The transition of the precipitate of the synthesized zirconium hydroxide from a gel-like to a crystal-like state occurs predominantly at base concentrations in the range 0.3–0.5 mol/L, independent of the nature of the base .Molecular Structure Analysis

The molecular formula of this compound is Zr(OH)4 . The molecular weight is 159.25 .Chemical Reactions Analysis

Zirconium hydroxides are generated by mild base hydrolysis of zirconium halides and nitrates . A typical precursor is zirconium oxychloride .Physical And Chemical Properties Analysis

This compound is a white to off-white solid that is sparingly soluble in water . It has a relatively high specific surface area, ion exchange capacity, good thermal stability, and dielectric properties . The density is 3.25 g/cm3, and it decomposes at a melting point of 550 °C .Aplicaciones Científicas De Investigación

Adsorption of Hydrogen Sulfide : Zirconium hydroxide/graphite oxide composites enhance the adsorption of hydrogen sulfide from humid air, with about a 20% increase in adsorption efficiency compared to this compound alone. This improvement is attributed to increased basicity and specific adsorption centers on the interface between graphite oxide and hydrous zirconia (Seredych & Bandosz, 2011).

Investigation of this compound Calcination : Studies using neutron and X-ray techniques have been conducted to understand the transformation of this compound to zirconia, focusing on the crystallization process and the effects of the hydroxide's preparative conditions, such as the final pH of the solution (Turrillas et al., 1993).

Differentiation from Hydrous Zirconia : Research has clarified the differences between this compound and hydrous zirconia, using techniques like nitric acid, XPS, XRD, XPF, and TGA. This study found notable differences in chemical properties and weight loss between the two substances (Huang, Tang, & Zhang, 2004).

Sulfur Dioxide Filtration : Examination of the thermal treatment of this compound revealed that increasing calcination temperature leads to more crystalline materials, reducing the efficacy for sulfur dioxide removal due to the loss of terminal hydroxyl groups (Peterson, Rossin, Karwacki, & Glover, 2011).

Formation of this compound Colloid : The development of aqueous sol−gel technology for this compound nanoparticles, which is significant for industrial-scale applications, has been studied. This involves controlled hydrolysis of zirconium carbonate in nitric acid (Southon, Bartlett, Woolfrey, & Ben-Nissan, 2002).

Decomposition of Chemical Warfare Agents : Amorphous this compound films have shown high decomposition reactivity with chemical warfare agents. These films can be produced on metallic substrates by cathodic electrodeposition from ZrOCl2 in aqueous solution (Jeon, Balow, Daniels, Ko, & Pehrsson, 2019).

Safety and Hazards

Propiedades

| 12688-15-2 | |

Fórmula molecular |

HOZr- |

Peso molecular |

108.23 g/mol |

Nombre IUPAC |

zirconium;hydroxide |

InChI |

InChI=1S/H2O.Zr/h1H2;/p-1 |

Clave InChI |

ATYZRBBOXUWECY-UHFFFAOYSA-M |

SMILES |

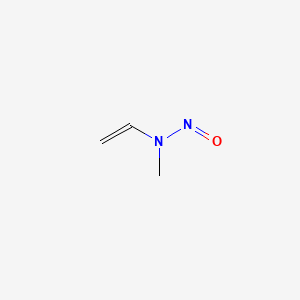

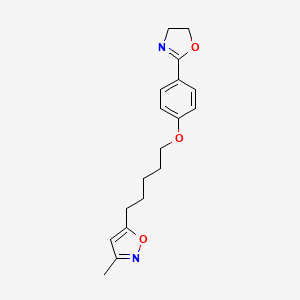

[OH-].[OH-].[OH-].[OH-].[Zr+4] |

SMILES canónico |

[OH-].[Zr] |

| 14475-63-9 12688-15-2 |

|

Descripción física |

DryPowder, WetSolid; WetSolid |

Pictogramas |

Irritant |

Sinónimos |

zirconium hydroxide |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde](/img/structure/B1199297.png)

![[2-[(9R,11S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1199302.png)